Tetrahydrofurfuryl dimethacrylate

Dental restorative materials Low-shrinkage polymers Biomedical cements

Tetrahydrofurfuryl dimethacrylate (commonly referred to as THFMA or THFM) is a heterocyclic methacrylate monomer characterized by a tetrahydrofurfuryl ring that imparts conformational rigidity, low polymerization shrinkage, and tunable water-uptake behavior. It functions primarily as a reactive diluent and co-monomer in dental restorative resins, resin-modified glass ionomer cements (RMGICs), and biomedical polymer systems.

Molecular Formula C13H19O5-
Molecular Weight 255.29 g/mol
CAS No. 86711-34-4
Cat. No. B12652981
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrahydrofurfuryl dimethacrylate
CAS86711-34-4
Molecular FormulaC13H19O5-
Molecular Weight255.29 g/mol
Structural Identifiers
SMILESCC(=C)C(=O)[O-].CC(=C)C(=O)OCC1CCCO1
InChIInChI=1S/C9H14O3.C4H6O2/c1-7(2)9(10)12-6-8-4-3-5-11-8;1-3(2)4(5)6/h8H,1,3-6H2,2H3;1H2,2H3,(H,5,6)/p-1
InChIKeyBZLYAQUJDPMPDK-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetrahydrofurfuryl Dimethacrylate (CAS 86711-34-4) for Low-Shrinkage, High-Fidelity Dental and Biomedical Polymers


Tetrahydrofurfuryl dimethacrylate (commonly referred to as THFMA or THFM) is a heterocyclic methacrylate monomer characterized by a tetrahydrofurfuryl ring that imparts conformational rigidity, low polymerization shrinkage, and tunable water-uptake behavior [1]. It functions primarily as a reactive diluent and co-monomer in dental restorative resins, resin-modified glass ionomer cements (RMGICs), and biomedical polymer systems [2]. Unlike conventional glycol dimethacrylate diluents such as TEGDMA, THFMA-based formulations maintain mechanical integrity while reducing shrinkage and water sorption, making the compound a strategic choice for applications requiring dimensional stability and biocompatibility.

Why Tetrahydrofurfuryl Dimethacrylate Cannot Be Swapped with Conventional Dimethacrylate Diluents


Direct substitution of tetrahydrofurfuryl dimethacrylate with common reactive diluents such as TEGDMA or HEMA in dental and biomedical resin formulations leads to divergent material performance because THFMA uniquely combines low polymerization shrinkage with negligible interference on base-resin mechanical properties [1]. TEGDMA, while effective at reducing viscosity, significantly increases water sorption and curing shrinkage of the matrix resin, compromising long-term dimensional stability [2]. HEMA-based analogues lack the osmolarity-dependent water-uptake regulation characteristic of THFMA systems, which is critical for applications where controlled swelling is required [3]. The quantitative evidence below substantiates why these performance gaps are measurable and procurement-relevant.

Quantitative Performance Evidence for Tetrahydrofurfuryl Dimethacrylate Against Key Comparator Monomers


Linear Curing Shrinkage ≤1% vs. Conventional Methacrylate Shrinkage of 5–15%

Formulations in which tetrahydrofurfuryl methacrylate serves as the sole polymerisable constituent in the liquid component achieve linear curing shrinkage of 1% or less, as demonstrated in EP 0088845 A2 [1]. In contrast, conventional methacrylate esters exhibit a reasonably constant molar volume change of 22 cc/mol upon polymerization, translating to typical volumetric shrinkage values of 5–15% depending on monomer molecular weight and conversion [2]. This represents an approximately 5- to 15-fold reduction in linear shrinkage for THFMA-based systems compared to standard methacrylate monomers.

Dental restorative materials Low-shrinkage polymers Biomedical cements

Osmolarity-Regulated Water Uptake: 30% → 1.5% Tunability vs. Osmolarity-Independent HEMA Systems

In the poly(ethyl methacrylate)/THFMA (PEM/THFMA) system, equilibrium water uptake decreased from approximately 30% in deionized water to approximately 1.5% when absorption was carried out from solutions of higher osmolarity, accompanied by a diffusion coefficient increase of several hundred fold [1]. In marked contrast, the parallel PEM/HEMA system exhibited water uptake that was independent of the osmolarity of the external solution, due to the inherent hydrophilicity of HEMA [1]. This tunable, environment-responsive water sorption is unique to the THFMA heterocyclic system.

Drug delivery polymers Orthopaedic cements Hydrogels

Negligible Mechanical Property Interference vs. TEGDMA-Induced Degradation in Bis-GMA/UDMA Resins

When incorporated at up to 30 wt% into Bis-GMA or UDMA base resins, THFMA demonstrated negligible effects on Young's modulus and flexural strength of the heat-cured resins [1]. Conversely, TEGDMA—the conventional reactive diluent—has been shown to adversely affect matrix resin properties by increasing both water sorption and curing shrinkage [2]. This means THFMA can reduce formulation viscosity without the mechanical penalty typically paid when using glycol dimethacrylate diluents.

Dental composites Flexural strength Young's modulus

<1% Ring-Opening Cross-Linking vs. Extensive Cross-Linking in Epoxy-Functional Methacrylates

In polymers of tetrahydrofurfuryl methacrylate, fewer than 1% of monomer units were involved in cross-linking arising from ring-opening of the tetrahydrofuran ring [1]. By comparison, 2-epoxypropyl methacrylate polymerized with very extensive cross-linking indicative of prolific ring opening, yet it exhibited the highest polymerization shrinkage among the heterocyclic methacrylates studied [1]. This demonstrates that ring opening is not the mechanism responsible for THFMA's low shrinkage; rather, the bulky tetrahydrofurfuryl group reduces shrinkage through a molar volume dilution effect while maintaining network integrity.

Network architecture Ring-opening polymerization Shrinkage mechanism

Low Viscosity (2.8–5 cP at 25°C) Comparable to TEGDMA but with Superior Shrinkage Profile

Tetrahydrofurfuryl methacrylate exhibits a viscosity of 2.84 cP at 20°C and approximately 5 cP at 25°C [1], placing it in the same low-viscosity class as TEGDMA (typically ~5–10 cP). However, unlike TEGDMA, THFMA achieves this low viscosity without the associated penalties of increased water sorption and polymerization shrinkage [2]. Isobornyl methacrylate (IBMA), another low-shrinkage alternative, has a significantly higher viscosity, limiting its utility as a sole reactive diluent.

Reactive diluent Viscosity control Handling properties

Procurement-Driven Application Scenarios for Tetrahydrofurfuryl Dimethacrylate Based on Quantitative Differentiation


High-Precision Dental Crown and Bridge Resins Requiring ≤1% Curing Shrinkage

Dental laboratories and resin manufacturers seeking to produce heat-cured crown and bridge materials with near-zero marginal gap formation should specify THFMA as the principal liquid monomer component. The documented linear curing shrinkage of ≤1% [1] directly addresses the primary failure mode of conventional methacrylate resins—polymerization shrinkage leading to microleakage and secondary caries. This performance is unattainable with TEGDMA-diluted Bis-GMA systems, which exhibit significantly higher shrinkage [2].

Orthopaedic Bone Cement and Drug-Eluting Polymer Matrices with Physiologically Gated Swelling

For implantable acrylic bone cements and localized drug delivery depots where swelling in body fluids must be predictable and self-limiting, the PEM/THFMA system offers a unique advantage: water uptake decreases from approximately 30% to 1.5% as the external osmolarity increases [3]. This contrasts with HEMA-based hydrogels, which swell indiscriminately regardless of the physiological environment. Formulators can exploit this property to design cements that swell minimally under physiological osmotic pressure while retaining capacity for controlled hydration.

Resin-Modified Glass Ionomer Luting Cements (RMGICs) with Optimized Shrinkage/Conversion Balance

RMGIC developers aiming to replace HEMA as the hydrophilic component should consider THFM as the alternative monomer. Experimental data show that RMGIC liquids containing THFM achieve degree of conversion and polymerization shrinkage values comparable to commercial products, while HPM-containing compositions exhibit lower conversion [4]. This makes THFM a superior choice when both curing efficiency and dimensional control are required in luting cement formulations.

UV-Curable Low-Shrinkage Coatings, Inks, and Adhesives for Sensitive Substrates

Industrial formulators of UV-curable coatings and inks for plastic films, wood, and recycled substrates benefit from THFMA's combination of low viscosity (2.8–5 cP) [5] and low curing shrinkage. In adhesive applications, the polar tetrahydrofurfuryl ring promotes adhesion to difficult substrates without the post-cure shrinkage that causes delamination in TEGDMA-based formulations. This is particularly relevant for flexible packaging and electronics assembly where dimensional tolerance is tight.

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